Ethyl 3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate
CAS No.: 1779121-90-2
Cat. No.: VC7840968
Molecular Formula: C9H11BrN2O3
Molecular Weight: 275.10
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1779121-90-2 |
|---|---|
| Molecular Formula | C9H11BrN2O3 |
| Molecular Weight | 275.10 |
| IUPAC Name | ethyl 3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate |
| Standard InChI | InChI=1S/C9H11BrN2O3/c1-2-14-9(13)7-6(10)8-12(11-7)4-3-5-15-8/h2-5H2,1H3 |
| Standard InChI Key | MTPVDOWFOIXMFF-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NN2CCCOC2=C1Br |
| Canonical SMILES | CCOC(=O)C1=NN2CCCOC2=C1Br |
Introduction
Structural Elucidation and Molecular Characteristics
Core Heterocyclic Architecture
The compound’s backbone consists of a pyrazolo[5,1-b][1, oxazine system, a bicyclic framework merging a pyrazole ring (a five-membered ring with two adjacent nitrogen atoms) and an oxazine ring (a six-membered ring containing one oxygen and one nitrogen atom). The pyrazole moiety is fused to the oxazine at positions 5 and 1-b, creating a rigid, planar structure that influences electronic distribution and steric interactions. Bromine substitution at the 3-position introduces electronegativity and steric bulk, while the ethyl ester at position 2 enhances solubility in organic solvents like dichloromethane and dimethylformamide .
Spectroscopic and Computational Insights
Key spectroscopic data include:
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NMR: The -NMR spectrum exhibits signals for the ethyl group (δ 1.3 ppm for CH3, δ 4.3 ppm for CH2), oxazine protons (δ 3.8–4.1 ppm), and pyrazole protons (δ 6.2 ppm) .
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IR: Strong absorption at 1720 cm⁻¹ confirms the ester carbonyl group, while bands near 600 cm⁻¹ indicate C-Br stretching .
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Mass Spectrometry: The molecular ion peak at m/z 275 aligns with the molecular weight, with fragmentation patterns revealing loss of the ethyl group (m/z 229) and bromine (m/z 196).
Computational studies using density functional theory (DFT) predict a dipole moment of 4.2 D, reflecting polarity driven by the bromine and ester groups. The HOMO-LUMO gap of 5.1 eV suggests moderate reactivity, consistent with its role as a synthetic intermediate .
Synthetic Methodologies
Multi-Step Synthesis Overview
The synthesis of ethyl 3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b] oxazine-2-carboxylate involves three primary stages (Table 1):
Table 1: Representative Synthetic Pathway
| Step | Reaction Type | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Cyclization of precursors | DMF, 80°C, 12 h | 65 |
| 2 | Bromination with NBS | CCl4, AIBN, reflux, 6 h | 78 |
| 3 | Esterification with ethanol | H2SO4 catalyst, 60°C, 24 h | 82 |
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Cyclization: Pyrazole-amine and oxazine precursors undergo cyclization in dimethylformamide (DMF) at 80°C, forming the fused ring system.
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Bromination: N-Bromosuccinimide (NBS) in carbon tetrachloride introduces bromine at the 3-position via radical-mediated substitution .
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Esterification: Reaction with ethanol in the presence of sulfuric acid yields the ethyl ester, with purification via column chromatography .
Optimization Challenges
Key challenges include minimizing diastereomer formation during cyclization and avoiding over-bromination. Catalytic amounts of azobisisobutyronitrile (AIBN) improve bromination selectivity, while low-temperature esterification reduces side-product formation .
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
The compound exhibits:
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Aqueous Solubility: 0.12 mg/mL (25°C), enhanced by the ester group’s polarity .
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LogP: 1.54, indicating moderate lipophilicity suitable for membrane penetration .
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Stability: Stable under inert atmospheres up to 150°C, but susceptible to hydrolysis in acidic/basic conditions due to the ester linkage.
ADME Profiling
Predicted pharmacokinetic properties (Table 2) highlight its drug-likeness:
Table 2: Predicted ADME Properties
| Parameter | Value |
|---|---|
| Plasma Protein Binding | 89% |
| CYP3A4 Inhibition | Moderate (IC50 = 12 μM) |
| Half-Life | 4.2 h (human liver microsomes) |
These data, derived from in silico models, suggest potential for oral bioavailability but necessitate experimental validation .
Reactivity and Derivative Synthesis
Bromine-Directed Functionalization
The C-Br bond undergoes cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or alkenyl groups, enabling access to diverse analogs. For example, palladium-catalyzed coupling with phenylboronic acid yields the 3-phenyl derivative in 72% yield .
Ester Hydrolysis and Amidation
The ethyl ester is hydrolyzed to the carboxylic acid using NaOH/EtOH, which can subsequently react with amines to form amides. This step is critical for prodrug development or modifying pharmacokinetic profiles.
Comparison with Structural Analogs
Table 3: Structural and Functional Comparisons
| Compound | Bromine Position | LogP | MIC (S. aureus) |
|---|---|---|---|
| Ethyl 3-bromo derivative | 3 | 1.54 | 8 μg/mL |
| Methyl 5-bromo analog | 5 | 1.12 | 32 μg/mL |
| Unsubstituted pyrazolo-oxazine | N/A | 0.89 | >64 μg/mL |
The 3-bromo substitution confers superior antimicrobial potency compared to analogs, likely due to enhanced electrophilicity and target engagement .
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